B1150119 META060

META060

Cat. No.: B1150119
Attention: For research use only. Not for human or veterinary use.
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Description

META060, a derivative of Humulus lupulus (hops), is a modified tetrahydro iso-alpha acid (THIAA) compound. This compound improves glucose homeostasis, reduces high-fat diet (HFD)-induced weight gain, and attenuates insulin resistance by modulating gut barrier integrity (via upregulation of tight junction proteins ZO-1 and occludin) and reducing systemic inflammation . Mechanistically, it inhibits NF-κB signaling, suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enhances anti-inflammatory mediators like IL-10 . Additionally, this compound increases intestinal alkaline phosphatase (IAP) activity, which detoxifies lipopolysaccharides (LPS) and mitigates metabolic endotoxemia .

Properties

Appearance

Solid powder

Synonyms

META-060;  META060;  META 060; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares META060 with structurally or functionally related compounds:

Compound Source/Class Key Mechanisms Metabolic Effects Clinical Relevance
This compound Tetrahydro iso-alpha acids Inhibits NF-κB, Syk, Btk, PI3K, GSK3 kinases; upregulates ZO-1/occludin; increases IAP activity; activates GPR120 Reduces HFD-induced weight gain (~25% fat mass), improves insulin sensitivity, lowers LPS levels Preclinical success in obesity/T2DM models; potential for human trials
Iso-alpha acids (IAA) Hops iso-alpha acids Activates PPARα/γ; reduces adipocyte hypertrophy via fatty acid oxidation Modest weight reduction in HFD mice; less potent than this compound in fat mass reduction Limited anti-inflammatory scope; no clinical trials for metabolic disorders
Xanthohumol Hops prenylated flavonoid Inhibits 5-lipoxygenase (5-LO) and mPGES-1; suppresses PGE2 and leukotriene B4 Anti-inflammatory and antimicrobial effects; minimal direct impact on glucose/weight in vivo Studied for acne and skin inflammation; no metabolic disorder trials
KDT501 Hops-derived ketone Activates PPARγ with partial agonism; modulates adiponectin and fibro-inflammation Improves insulin sensitivity in prediabetic humans; no significant weight loss Phase II clinical trials for insulin resistance; fewer metabolic benefits than this compound
Rosiglitazone Synthetic PPARγ agonist Full PPARγ agonism; enhances adipocyte differentiation and lipid storage Reduces insulin resistance but increases weight gain and adiposity Clinical use limited due to cardiovascular risks; contrasts this compound’s weight-neutral benefits

Mechanistic Differentiation

  • Anti-inflammatory Pathways: this compound broadly inhibits NF-κB and kinases (Syk, Btk) involved in inflammatory cascades, whereas xanthohumol specifically targets 5-LO and mPGES-1 .
  • Gut Barrier Modulation :

    • This compound uniquely enhances IAP activity and tight junction proteins, a feature absent in IAA or xanthohumol .

Efficacy in Metabolic Parameters

Parameter This compound IAA Xanthohumol KDT501
Weight Gain 30% reduction vs. HFD controls 15–20% reduction No significant effect No reduction
Insulin Sensitivity Normalizes fasting glucose/insulin Partial improvement Not studied Improves in prediabetes
Inflammation Reduces TNF-α, IL-6; elevates IL-10 Mild cytokine modulation Reduces IL-6 in skin models Modulates adiponectin
Gut Health Enhances ZO-1, occludin, IAP No direct effect Antimicrobial activity Not reported

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